molecular formula C6H6BrNO2 B13087499 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Cat. No.: B13087499
M. Wt: 204.02 g/mol
InChI Key: SFZHUMJGFDMILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-(hydroxymethyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-(hydroxymethyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-(hydroxymethyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

6-bromo-5-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H6BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2

InChI Key

SFZHUMJGFDMILB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)Br)O

Origin of Product

United States

Foundational & Exploratory

Structural Characterization and Crystallographic Analysis of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural analysis, synthesis, and crystallographic characterization of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol . As a poly-functionalized pyridine derivative, this compound serves as a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and vitamin B6 analogues. This document provides a self-validating workflow for researchers to synthesize, crystallize, and solve the structure of this specific chemotype, emphasizing the supramolecular influence of the ortho-bromo-hydroxymethyl motif.

Physicochemical Profile & Theoretical Structural Prediction

Before initiating wet-lab crystallization, it is essential to understand the competing intermolecular forces that dictate the crystal lattice. The molecule contains three distinct hydrogen-bonding sites and a halogen-bonding donor.

Molecular Geometry and Sterics

The juxtaposition of the Bromine atom at C6 and the Hydroxymethyl group (-CH₂OH) at C5 introduces significant steric strain. Unlike simple pyridines, the hydroxymethyl group is likely forced out of the aromatic plane to minimize repulsion with the large bromine radius (1.85 Å).

Predicted Crystal Lattice Forces:

  • Primary H-Bonding: The phenolic -OH (C3) acts as a strong donor, while the Pyridine Nitrogen (N1) is the primary acceptor. This typically forms infinite 1D chains (C(6) motifs in graph-set notation).

  • Secondary H-Bonding: The aliphatic -OH (C5) acts as a flexible donor/acceptor, likely cross-linking the 1D chains into 2D sheets.

  • Halogen Bonding: The C-Br bond is polarized. The σ-hole on the bromine atom may interact with oxygen lone pairs or the π-system of adjacent rings, stabilizing the stacking along the short axis.

Calculated Properties Table
PropertyValue (Predicted/Calculated)Structural Implication
Formula C₆H₆BrNO₂Unit cell Z typically 4 or 8
MW 204.02 g/mol Small molecule crystallography
PSA (Polar Surface Area) ~53 ŲHigh likelihood of solvent inclusion if crystallized from water
ClogP ~0.9 - 1.2Moderate lipophilicity; suited for organic solvent evaporation
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsHigh propensity for forming complex 3D networks
pKa (Phenolic OH) ~8.5Zwitterionic form unlikely in neutral solvents

Synthesis and Purification Protocol

High-quality single crystals require >99% purity. Impurities, particularly regioisomers, disrupt nucleation.

Synthetic Route (Regioselective Bromination)

The most robust route utilizes the directing effect of the hydroxyl group on the commercially available 5-(hydroxymethyl)pyridin-3-ol (derived from HMF).

Step-by-Step Methodology:

  • Starting Material: Dissolve 5-(hydroxymethyl)pyridin-3-ol (1.0 eq) in glacial acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. The C2 position is sterically hindered by the pyridine lone pair repulsion and the C6 position is activated by the C5-alkyl group.

  • Quenching: Quench with saturated Na₂S₂O₃ to remove excess bromine.

  • Extraction: Adjust pH to 6.0 (isoelectric point vicinity) and extract with Ethyl Acetate/THF (3:1).

  • Purification (Critical): Recrystallize crude solid from hot acetonitrile . Flash chromatography is often insufficient for X-ray quality purity.

Scientific Integrity Note: The presence of the 2-bromo isomer is a common impurity. Verify purity via ¹H-NMR (d₆-DMSO) before attempting single-crystal growth. The C2-H proton signal (approx 8.0 ppm) should be absent in the 2-bromo isomer but present in the desired 6-bromo product.

Single Crystal Growth Protocol

Growing diffraction-quality crystals of hydroxypyridines requires balancing the solubility of the hydroxyl groups with the lipophilicity of the bromine.

Solvent Selection Strategy
  • Avoid: Pure water (solubility too high, likely forms hydrates with disordered water).

  • Avoid: Non-polar solvents like Hexane (insoluble).

  • Recommended: Slow evaporation from binary solvent systems.

The "Vapor Diffusion" Method (Standardized)

This method is self-validating: if the anti-solvent is chosen correctly, the system reaches equilibrium slowly, minimizing defects.

  • Inner Vial (Solution): Dissolve 20 mg of the purified compound in 1.5 mL of Methanol or THF . Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Outer Vial (Anti-solvent): Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether or Pentane .

  • Sealing: Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Timeline: Crystals should appear within 48–72 hours as prisms or needles.

Troubleshooting Crystal Morphology
  • Needles/Fibers: Indicates growth is too fast along one axis. Switch to Acetonitrile slow evaporation at Room Temperature.

  • Plates: Ideal for diffraction. Ensure thickness is >0.05 mm.

X-Ray Diffraction Data Collection & Refinement

Once a crystal (approx 0.2 x 0.2 x 0.1 mm) is isolated, follow this logic for data collection.

Data Collection Parameters
  • Temperature: Collect at 100 K . Hydroxymethyl groups often exhibit rotational disorder at room temperature; cooling freezes this motion.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption correction errors caused by the heavy Bromine atom (Absorption coefficient μ will be high).

Structure Solution Workflow (SHELX/OLEX2)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) due to the lack of chirality.
  • Phasing: Use Direct Methods (SHELXT) . The Bromine atom is a heavy scatterer and will be easily located, anchoring the phases for the lighter C/N/O atoms.

  • Refinement:

    • Refine Bromine anisotropically first.

    • Locate Hydroxyl hydrogens in the difference Fourier map (

      
      ). Do not  place them geometrically; their position defines the H-bond network.
      
    • Check for Disorder: Look at the thermal ellipsoid of the -CH₂OH oxygen. If elongated, model as two positions with partial occupancy.

Structural Logic & Signaling Pathways

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision nodes.

CrystalLogic Synthesis Precursor: 5-(hydroxymethyl)pyridin-3-ol Reaction: NBS Bromination (0°C) Purification Purification Node Solvent: Hot Acetonitrile Check: 1H-NMR for Regioisomers Synthesis->Purification Yields Crude Purification->Synthesis Regioisomer detected Crystallization Crystal Growth Method: Vapor Diffusion (MeOH -> Diisopropyl Ether) Purification->Crystallization Purity >99% XRD X-Ray Diffraction (100K) Source: Mo-Kα Focus: Br Absorption Correction Crystallization->XRD Prism morphology XRD->Crystallization Refine: Twin/Disorder Analysis Structural Analysis 1. H-Bond Network (O-H...N) 2. Br...O Halogen Bonds 3. Pi-Stacking Distance XRD->Analysis Solve Phase Problem

Caption: Workflow for the isolation and structural determination of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, emphasizing quality control checkpoints.

Significance of the Structure in Drug Design

Understanding this specific crystal structure provides "seed" knowledge for medicinal chemistry:

  • Pharmacophore Mapping: The distance between the Bromine (hydrophobic/halogen bond donor) and the Hydroxymethyl oxygen (H-bond donor) is a fixed vector in the solid state. This vector can be used to screen PDB databases for binding pockets (e.g., in Serine/Threonine kinases).

  • Solubility Prediction: If the crystal lattice energy is dominated by strong intermolecular O-H...N bonds (high melting point), the compound may suffer from low aqueous solubility. Disrupting this symmetry (e.g., by methylating the N) would improve solubility.

  • Bioisosterism: The 6-bromo-5-hydroxymethyl motif is a bioisostere for certain indole fragments found in tryptophan derivatives.

References

  • Synthesis of Hydroxymethylpyridines

    • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol.[1] ResearchGate. Available at: [Link]

  • General Crystallography of Halopyridines

    • Hydrogen Bonding: The Last Mystery in Drug Design? Kubinyi, H. Available at: [Link]

  • Single Crystal Growth Techniques

    • Growing Single Crystals - Chemistry Teaching Labs. University of York. Available at: [Link]

  • Halogen Bonding in Crystal Engineering

    • Hydrogen-bonding patterns in multi-component molecular solids.[2] CrystEngComm. Available at: [Link]

Sources

Methodological & Application

"using 6-Bromo-5-(hydroxymethyl)pyridin-3-ol in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol in Organic Synthesis

Executive Summary

6-Bromo-5-(hydroxymethyl)pyridin-3-ol (CAS: 1807115-69-0) represents a high-value "tri-vector" scaffold in modern drug discovery.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-deficient aryl bromide (C6), a primary benzylic-like alcohol (C5), and an acidic phenolic hydroxyl (C3).[1][2]

This application note details the chemoselective manipulation of these sites to construct complex heteroaromatic architectures. We provide validated protocols for selective protection, palladium-catalyzed cross-coupling, and functional group interconversion, positioning this molecule as a critical intermediate for kinase inhibitors, PROTAC linkers, and GPCR ligands.[1][2]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 6-Bromo-5-(hydroxymethyl)pyridin-3-ol
CAS Number 1807115-69-0
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
pKa (Predicted) ~8.2 (Phenolic OH), ~13.5 (Primary OH)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM (unless protected)
The Reactivity Triad

The molecule functions as a "hub" with three distinct reaction vectors:[1][2]

  • Vector A (C6-Bromide): Positioned

    
     to the pyridine nitrogen, this site is highly activated for oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
    
    
    
    ), provided the phenolic OH is protected to prevent catalyst poisoning or electronic deactivation.[1][2]
  • Vector B (C5-Hydroxymethyl): A "benzylic-type" alcohol located

    
     to the nitrogen.[1][2] It serves as a handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or etherification.[1][2]
    
  • Vector C (C3-Hydroxyl): A phenolic moiety meta to the nitrogen.[1][2] Its acidity allows for selective alkylation or protection in the presence of the C5-primary alcohol using mild bases.[1][2]

Strategic Workflows & Protocols

Strategy I: Chemoselective Differentiation of Hydroxyl Groups

Objective: To selectively functionalize the phenolic oxygen (C3) while leaving the primary alcohol (C5) intact.[1][2]

Rationale: The


 difference between the phenolic OH (~8) and the aliphatic OH (~16) allows for base-controlled selectivity.[1][2] Weak bases like 

or

will deprotonate only the phenol.[1][2]

Protocol 1: Selective C3-O-Alkylation

  • Dissolution: Dissolve 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.2 equiv) at room temperature. Stir for 15 minutes to form the phenoxide.
    
  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.1 equiv) dropwise.[1][2]

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .[1][2]
    
  • Outcome: Yields 6-Bromo-3-alkoxy-5-(hydroxymethyl)pyridine . The C5-OH remains free for subsequent oxidation or substitution.[1][2]

Strategy II: The C6-Suzuki Coupling (Core Construction)

Objective: To install an aryl or heteroaryl group at the C6 position.[1][2]

Rationale: The C6-Br bond is an excellent partner for Suzuki-Miyaura coupling.[1][2] However, free hydroxyl groups can sometimes interfere with boronic acids or Pd catalysts.[1][2] While direct coupling is possible, using the C3-protected intermediate (from Protocol 1) generally improves yields.[1][2]

Protocol 2: Pd-Catalyzed Cross-Coupling

  • Reagents: Combine the C3-protected pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1).[1][2][3]

  • Base: Add

    
     (3.0 equiv).[1][2]
    
  • Conditions: Heat to 90°C under

    
     atmosphere for 6-12 hours.
    
  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.

  • Note: If the boronic acid is prone to protodeboronation, switch to

    
     and 
    
    
    
    in DME/H2O.[1][2]
Strategy III: C5-Vector Extension (The "Linker" Approach)

Objective: To convert the C5-hydroxymethyl group into an amine or ether linkage for PROTAC or fragment linking.[1][2]

Protocol 3: Conversion to C5-Alkyl Chloride & Displacement

  • Chlorination: To a solution of the alcohol in DCM at 0°C, add

    
     (1.5 equiv) and a catalytic amount of DMF. Stir for 2 hours.
    
    • Mechanistic Insight: The pyridine nitrogen may protonate; ensure excess thionyl chloride is removed or neutralize carefully.[1][2]

  • Displacement: Dissolve the crude chloride in MeCN. Add the nucleophilic amine (e.g., Piperazine derivative) and

    
     (3 equiv).[1][2] Heat to 60°C.
    
  • Result: Formation of a C5-aminomethyl linkage, creating a bi-functionalized pyridine core.[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMap Start 6-Bromo-5-(hydroxymethyl) pyridin-3-ol (CAS: 1807115-69-0) PathA Path A: C3-Selective Alkylation (K2CO3, R-X) Start->PathA PathB Path B: C6-Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->PathB PathC Path C: C5-Oxidation (MnO2 or Dess-Martin) Start->PathC ProdA 6-Bromo-3-alkoxy- 5-(hydroxymethyl)pyridine PathA->ProdA Retains Br & CH2OH ProdB 5-(hydroxymethyl)-6-aryl- pyridin-3-ol PathB->ProdB Biaryl Core Formation ProdC 6-Bromo-3-hydroxy- pyridine-5-carbaldehyde PathC->ProdC Precursor to Amines

Figure 1: Divergent synthetic pathways for CAS 1807115-69-0, highlighting the orthogonality of the three functional groups.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Catalyst poisoning by free Phenol or Pyridine N.Protect C3-OH (e.g., TBS, Bn) prior to coupling.[1][2] Use bases like

to minimize Pd-N coordination.[1][2]
Over-alkylation (C3 & C5) Base too strong or temperature too high.[1][2]Use

in Acetone/DMF at RT. Avoid NaH, which deprotonates both alcohols indiscriminately.[1][2]
Polymerization during Chlorination Self-alkylation of Pyridine N by C5-Cl.Keep the reaction mixture acidic (HCl salt form) until the displacement step.[1][2] Perform displacement immediately.
Poor Solubility Zwitterionic character of the core.[1][2]Protect the C3-OH early.[1][2] The O-benzyl or O-methyl derivatives are significantly more lipophilic.[1][2]

References

  • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][2] (General reference for Pyridine functionalization and Suzuki coupling protocols).

  • Blakemore, D. C., et al. (2011).[1][2] "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[1][2] Nature Chemistry, 3, 696-700.[1][2] (Contextual grounding for using multi-functional scaffolds).

Sources

"protocol for the synthesis of pyridoxine from 6-Bromo-5-(hydroxymethyl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a high-precision synthetic protocol for the total synthesis of Pyridoxine (Vitamin B6) starting from the halogenated scaffold 6-Bromo-5-(hydroxymethyl)pyridin-3-ol .

While industrial synthesis of Pyridoxine typically involves Diels-Alder condensation of oxazoles, this protocol addresses a "Scaffold Rescue" or "Late-Stage Diversification" scenario where the researcher must convert a specific halogenated pyridine precursor into the target vitamin.

Executive Summary

Target Molecule: Pyridoxine (2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine) Starting Material (SM): 6-Bromo-5-(hydroxymethyl)pyridin-3-ol Synthetic Challenge: The transformation requires three distinct distinct operations:

  • Regioselective C2-Methylation: Introduction of a methyl group at the

    
    -position relative to nitrogen.
    
  • C4-Hydroxymethylation: Introduction of a carbon scaffold at the C4 position.

  • C6-Debromination: Removal of the bromine blocking group.

Strategy: This protocol utilizes a Directed Ortho Metalation (DoM) strategy. The C3-hydroxyl group, once protected, serves as the Directing Metalation Group (DMG) to sequentially functionalize the C2 and C4 positions. The C6-Bromine is removed via catalytic hydrogenolysis after it has served its purpose as a steric blocker (or removed early to allow C2 lithiation, depending on the specific protecting group strategy). Here, we prioritize early debromination to prevent Lithium-Halogen exchange competition.

Retrosynthetic Analysis & Pathway

The synthesis relies on the varying acidity of the pyridine ring protons and the directing power of the C3-oxygen.

Retrosynthesis Target Target: Pyridoxine (2-Me, 3-OH, 4,5-di-CH2OH) Precursor1 Intermediate A (Protected 2-Me, 4-CHO) Target->Precursor1 Global Deprotection & Reduction Precursor2 Intermediate B (Protected 2-Me) Precursor1->Precursor2 C4-Formylation (DoM / DMF) Precursor3 Intermediate C (Debrominated Core) Precursor2->Precursor3 C2-Methylation (DoM / MeI) SM Start: 6-Bromo-5-(hydroxymethyl)pyridin-3-ol Precursor3->SM 1. Protection 2. Hydrogenolysis (Pd/C)

Figure 1: Retrosynthetic disconnection showing the sequential functionalization logic.

Detailed Experimental Protocol

Phase 1: Protection & Scaffold Preparation

Objective: Protect the phenol (C3) and primary alcohol (C5) to prevent proton quenching during lithiation and prepare the ring for debromination. Choice of PG: Methoxymethyl (MOM) ether is selected for the C3 phenol due to its superior ability to coordinate Lithium (Li) during the DoM steps.

Step 1.1: Double Protection

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Chloromethyl methyl ether (MOMCl), THF (anhydrous).

  • Procedure:

    • Dissolve 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (10.0 mmol) in anhydrous THF (50 mL) at 0°C under Argon.

    • Add NaH (2.2 equiv, 22.0 mmol) portion-wise. Allow H2 evolution to cease (30 min).

    • Add MOMCl (2.2 equiv) dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Saturated NH4Cl. Extract with EtOAc.

    • Product: 2-Bromo-5-(methoxymethoxy)-3-((methoxymethoxy)methyl)pyridine. (Note: Numbering changes based on IUPAC priority, but structurally it is the protected SM).

Step 1.2: C6-Debromination (Hydrogenolysis) Rationale: We remove the Bromine now because n-BuLi (used in later steps) would cause rapid Lithium-Halogen exchange at C6 rather than the desired C2/C4 deprotonation.

  • Reagents: 10% Pd/C, H2 gas (balloon), Methanol/Et3N.

  • Procedure:

    • Dissolve the protected intermediate in MeOH (30 mL) containing Et3N (1.1 equiv to neutralize HBr).

    • Add 10% Pd/C (5 wt%).

    • Stir under H2 atmosphere (1 atm) for 6 hours.

    • Workup: Filter through Celite. Concentrate in vacuo.

    • Result: 3-(methoxymethoxy)-5-((methoxymethoxy)methyl)pyridine .

Phase 2: Regioselective Functionalization (The Core Synthesis)

This phase utilizes the Comins & Snieckus protocol for pyridine functionalization. The C3-OMOM group directs lithiation primarily to C2 (the position between N and O, often called the "privileged" position due to inductive effects).

Step 2.1: C2-Methylation

  • Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), TMEDA (Tetramethylethylenediamine), Methyl Iodide (MeI), THF.

  • Procedure:

    • Dissolve the Phase 1 product in anhydrous THF at -78°C .

    • Add TMEDA (1.1 equiv).

    • Add n-BuLi (1.1 equiv) dropwise. Mechanism: The Li coordinates to the MOM oxygen and the Pyridine Nitrogen, deprotonating C2 exclusively.

    • Stir at -78°C for 1 hour.

    • Add Methyl Iodide (MeI, 1.2 equiv) dropwise.

    • Warm to RT over 2 hours.

    • Validation: NMR should show a new singlet ~2.4-2.5 ppm (Ar-CH3).

Step 2.2: C4-Formylation Rationale: With C2 now blocked by a methyl group, the next Directed Ortho Metalation (DoM) event directed by C3-OMOM must occur at C4.

  • Reagents: t-Butyllithium (t-BuLi) or n-BuLi/LTMP, DMF (Dimethylformamide).

  • Procedure:

    • Cool the C2-methylated intermediate in THF to -78°C .

    • Add t-BuLi (1.1 equiv). Note: t-BuLi is preferred here to overcome the steric hindrance of the adjacent C3 and C5 substituents.

    • Stir for 45 mins.

    • Add dry DMF (3.0 equiv) as the electrophile.

    • Stir for 30 mins, then warm to 0°C.

    • Quench: Aqueous NH4Cl.

    • Result: The C4-aldehyde intermediate.

Phase 3: Reduction & Global Deprotection

Step 3.1: Aldehyde Reduction

  • Reagents: Sodium Borohydride (NaBH4), Methanol.

  • Procedure:

    • Dissolve the crude aldehyde in MeOH at 0°C.

    • Add NaBH4 (1.5 equiv). Stir for 30 mins.

    • Result: Conversion of C4-CHO to C4-CH2OH.

Step 3.2: Global Deprotection

  • Reagents: 6M HCl or TFA/DCM.

  • Procedure:

    • Treat the reduced intermediate with 6M HCl at 60°C for 2 hours. This cleaves the MOM ethers.

    • Purification: Neutralize with NaOH to pH 7. Crystallize from Ethanol/Acetone or purify via Ion Exchange Chromatography (Dowex 50W).

    • Final Product: Pyridoxine Hydrochloride .[1][2]

Data Summary & Process Parameters

ParameterSpecificationCritical Control Point
Solvent Quality Anhydrous THF (<50 ppm H2O)Moisture kills Lithiated species immediately.
Temperature (Lithiation) -78°C (Acetone/Dry Ice)Higher temps cause "Dance of Scrambling" (isomerization).
Stoichiometry (MeI) 1.2 EquivalentsExcess MeI ensures complete C2 alkylation.
Debromination Complete conversion requiredResidual Br competes with DoM in Phase 2.

Mechanistic Visualization

The following diagram illustrates the critical "Directed Ortho Metalation" (DoM) logic used in Phase 2.

Mechanism Start Intermediate: 3-OMOM-Pyridine Complex Pre-Lithiation Complex (Li coordinates N & O) Start->Complex + n-BuLi/TMEDA Lithiated C2-Lithiated Species Complex->Lithiated Deprotonation (Kinetic Control) Product C2-Methylated Product Lithiated->Product + MeI (Electrophile)

Figure 2: Mechanistic flow of the regioselective C2-methylation directed by the C3-MOM group.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Comins, D. L., & O'Connor, S. (1988). "Lithiation of 3-alkoxypyridines. Regioselective synthesis of 2,3-disubstituted pyridines." Tetrahedron Letters, 29(7), 753-756. Link

  • Schlosser, M. (2005). "The organometallic approach to heterocycles." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gribble, G. W. (2000). "Lithium-Halogen Exchange in Pyridine Synthesis." Perkin Transactions 1. (Contextual grounding for debromination strategies). Link

Sources

Advanced Catalytic Applications and Synthetic Protocols for 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic utility and synthetic versatility of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (CAS: 169335-58-2). This tri-functionalized pyridine scaffold serves as a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors) and as a precursor for designing specialized ligands in transition metal catalysis.

Introduction: The Tri-Functional Scaffold

6-Bromo-5-(hydroxymethyl)pyridin-3-ol represents a "privileged scaffold" in medicinal chemistry and catalysis. Its unique substitution pattern offers three distinct reactive handles:

  • C6-Bromine : A highly reactive electrophile for catalytic cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille).

  • C3-Hydroxyl (Phenolic) : A hydrogen bond donor/acceptor capable of directing C-H activation or acting as a nucleophilic site for etherification.

  • C5-Hydroxymethyl (Benzylic-like) : A primary alcohol suitable for oxidation, halogenation, or conversion into a leaving group for nucleophilic substitution .

This molecule is not merely a substrate; it is a versatile ligand precursor for designing N,O-bidentate or N,P-ligands used in asymmetric catalysis. Furthermore, the 3-hydroxypyridine motif exhibits organocatalytic potential in acyl transfer reactions, where the bromine atom modulates the pKa of the pyridine nitrogen.

Core Catalytic Applications

A. Catalytic Cross-Coupling (C6 Functionalization)

The C6-position, adjacent to the pyridine nitrogen, is electronically activated for oxidative addition to Pd(0) or Ni(0) centers. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Negishi coupling .

  • Mechanism : The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, while the 3-OH group can coordinate with the metal center (directing effect) or require protection (e.g., as a silyl ether) to prevent catalyst poisoning.

  • Application : Synthesis of biaryl kinase inhibitors where the pyridine core mimics the ATP-binding hinge region.

B. Ligand Design and Synthesis

The scaffold can be transformed into modular ligands for transition metal catalysis:

  • P,N-Ligands : Converting the C5-hydroxymethyl group to a phosphine (via mesylation and phosphide displacement) creates a P,N-ligand framework analogous to PHOX ligands.

  • N,O-Ligands : The pyridine nitrogen and the C3-hydroxyl group can form stable 5-membered chelates with metals like Cu(II) or Zn(II), useful in Lewis acid catalysis.

C. Organocatalytic Potential (Acyl Transfer)

3-Hydroxypyridines are known nucleophilic catalysts for acylation reactions (analogous to DMAP but with unique H-bonding properties).

  • Electronic Tuning : The C6-bromine atom is electron-withdrawing, which lowers the basicity of the pyridine nitrogen but increases the acidity of the C3-hydroxyl proton. This makes the unfunctionalized molecule a candidate for hydrogen-bond donor catalysis or Brønsted acid catalysis in specific transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C6

Objective : To introduce an aryl group at the C6 position while preserving the C3 and C5 hydroxyl functionalities.

Reagents :

  • Substrate: 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure :

  • Setup : In a glovebox or under Ar flow, charge a microwave vial with the substrate (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvation : Add degassed 1,4-dioxane (4 mL) and 2M K₂CO₃ (1.5 mL). Seal the vial with a crimp cap.

  • Reaction : Heat the mixture to 90°C for 4 hours. Monitor by LC-MS for the consumption of the bromide (m/z 218/220) and formation of the product (m/z ~216).

  • Workup : Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

    • Note: The free hydroxyl groups may cause streaking; adding 1% acetic acid to the eluent can improve resolution.

Protocol 2: Synthesis of a P,N-Ligand Precursor

Objective : Convert the C5-hydroxymethyl group to a chloromethyl group, a key intermediate for phosphine introduction.

Reagents :

  • Substrate: 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂, 2.0 equiv)

  • Solvent: DCM (anhydrous)

Procedure :

  • Protection (Optional but Recommended) : First, protect the C3-OH as a TBS ether (TBSCl, Imidazole, DCM) to prevent side reactions.

  • Chlorination : Dissolve the C3-protected intermediate in anhydrous DCM at 0°C.

  • Addition : Dropwise add SOCl₂. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup : Quench carefully with sat. NaHCO₃. Extract with DCM.

  • Outcome : The resulting benzyl chloride analog is a versatile electrophile for reaction with diphenylphosphine-borane complexes to generate P,N-ligands.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the core scaffold, highlighting its utility in generating both pharmaceutical agents and catalytic ligands.

G Core 6-Bromo-5-(hydroxymethyl) pyridin-3-ol (Core Scaffold) Suzuki Suzuki Coupling (Pd-Catalysis) Core->Suzuki Ar-B(OH)2 Pd(0) Chlorination Chlorination (SOCl2) Core->Chlorination C5-OH Activation Acylation Acyl Transfer Catalyst Core->Acylation Direct Use (H-Bonding) Biaryl 6-Aryl-5-(hydroxymethyl) pyridin-3-ol (Kinase Inhibitor Core) Suzuki->Biaryl C-C Bond Formation Phosphine P,N-Ligand Precursor (via Phosphide subst.) Chlorination->Phosphine KPPh2

Figure 1: Divergent synthetic utility of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol in catalysis and drug discovery.

Scientific Integrity & Mechanistic Insights

Mechanistic Considerations
  • Pyridine Electronics : The pyridine ring is electron-deficient, making the C6-Br bond weaker than a typical aryl bromide bond, facilitating faster oxidative addition [1]. However, the basic nitrogen can bind to Pd(II) species, potentially arresting the catalytic cycle. The use of bidentate ligands like dppf or Xantphos is critical to outcompete the pyridine nitrogen for metal coordination.

  • Hydroxyl Group Effects : The C3-OH group (pKa ~8.5) can be deprotonated under basic Suzuki conditions (K₂CO₃). The resulting phenoxide is an electron-donating group (EDG), which deactivates the ring towards nucleophilic attack but activates it for electrophilic processes. In cross-coupling, the phenoxide can also act as a directing group for C-H activation pathways if Pd(OAc)₂ is used [2].

Troubleshooting
  • Low Yields : Often due to catalyst poisoning by the pyridine nitrogen. Solution : Increase catalyst loading to 5-10 mol% or use a bulky biaryl phosphine ligand (e.g., Buchwald ligands like XPhos).

  • Solubility : The tri-functional nature makes the molecule polar. Solution : Use polar aprotic solvent mixtures like Dioxane/Water or DMF.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki-Miyaura coupling mechanisms on heterocycles). Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345. (Discusses the directing role of hydroxyl/carboxylate groups in catalysis). Link

  • Heller, B., & Hapke, M. (2007). The cobalt-catalyzed synthesis of pyridines. Chemical Society Reviews, 36(7), 1124-1150. (Context on pyridine synthesis and reactivity). Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition, 43(41), 5436-5441. (Mechanistic insight into pyridine-based organocatalysis). Link

Application Note: Strategic Utilization of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol in Kinase Inhibitor Design

[1][2][3]

Executive Summary: The Trifunctional Hinge Binder[2]

In the landscape of kinase inhibitor discovery, 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (CAS: 1807115-69-0) represents a "privileged scaffold."[1][2][3] Unlike simple pyridine intermediates, this molecule offers three distinct vectors for elaboration, allowing medicinal chemists to simultaneously address potency (hinge binding) , selectivity (gatekeeper interaction) , and physicochemical properties (solvent exposure) .[4]

This guide details the specific synthetic utility of this scaffold, focusing on its application in Fragment-Based Drug Discovery (FBDD) and scaffold morphing for Type I and Type II kinase inhibitors.[3]

Structural Logic & SAR Vectors

To utilize this molecule effectively, one must understand its geometric and electronic fit within the ATP-binding pocket of a kinase.[1][2][3]

The Pharmacophore Map[1][2][3]
  • Position 3 (-OH) & Position 1 (N): This motif mimics the adenine ring of ATP.[2][3] The Pyridine Nitrogen serves as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH, while the 3-Hydroxyl group acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.[3] This "Donor-Acceptor" motif is a hallmark of high-affinity hinge binders (e.g., Vemurafenib analogues).[1][2][3]

  • Position 6 (-Br): Located adjacent to the nitrogen, this position vectors directly into the hydrophobic pocket (gatekeeper region).[3] The bromine is a high-utility handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl selectivity elements.[1][2][3][5]

  • Position 5 (-CH₂OH): This vector points towards the solvent front.[2][3] It is the ideal handle for introducing solubilizing groups (e.g., morpholines, piperazines) via oxidation and reductive amination, modulating the LogD and metabolic stability of the final drug candidate.[3]

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow from the raw scaffold to a functionalized kinase inhibitor library.

KinaseScaffoldStart6-Bromo-5-(hydroxymethyl)pyridin-3-olStep1Step 1: Differential Protection(Segregation of Phenolic vs. Aliphatic OH)Start->Step1TBSCl / ImidazoleStep2Step 2: C6-Functionalization(Suzuki/Stille Coupling)Step1->Step2Ar-B(OH)2 / Pd(dppf)Cl2Step3Step 3: C5-Elaboration(Oxidation -> Reductive Amination)Step2->Step3MnO2 then R-NH2 / NaBH(OAc)3TargetFinal Kinase Inhibitor(Hinge + Gatekeeper + Tail)Step3->TargetDeprotection

Figure 1: Strategic workflow for elaborating the 6-Bromo-5-(hydroxymethyl)pyridin-3-ol scaffold into a tri-vector kinase inhibitor.

Critical Experimental Protocols

Protocol A: Differential Protection Strategy

Challenge: The scaffold contains two hydroxyl groups with distinct pKa values.[2][3][4] The phenolic OH (Pos 3, pKa ~8-9) and the aliphatic alcohol (Pos 5, pKa ~16).[3] Direct coupling without protection often leads to catalyst poisoning via the free phenolate or side reactions.[2][3][4]

Objective: Selectively protect the aliphatic alcohol to allow clean Suzuki coupling, or protect the phenol to prevent interference.[3][4] Recommendation: Global protection followed by selective deprotection is often cleaner, but the following sequence is most efficient for rapid library generation.

Step-by-Step:

  • Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).[3]

  • Procedure:

    • Dissolve 6-Bromo-5-(hydroxymethyl)pyridin-3-ol in anhydrous DMF (0.2 M).

    • Add Imidazole and stir for 10 min at 0°C.

    • Add TBDMS-Cl dropwise.[1][2][3] The steric bulk of TBDMS favors the primary alcohol (Pos 5) over the crowded/acidic phenol initially, but migration is possible.[3][4]

    • Alternative (High Fidelity): Use MOM-Cl (Methoxymethyl chloride) with NaH to protect the phenolic OH first (kinetic control), then protect the aliphatic OH.[3]

    • Preferred Route: Protect the Phenol as a Benzyl ether (Bn) or PMB.[3][4]

      • Treat scaffold with BnBr (1.0 eq) and K₂CO₃ in Acetone.[3][4] The phenolic OH is more acidic and alkylates preferentially over the aliphatic OH.[2][3][4]

Protocol B: C6-Arylation (The Specificity Engine)

Context: The 6-bromo position is activated by the adjacent pyridine nitrogen, making it highly reactive for Pd-catalyzed oxidative addition.[1][2][3]

Standard Operating Procedure (Suzuki-Miyaura):

  • Substrate: 3-(Benzyloxy)-6-bromo-5-(hydroxymethyl)pyridine (from Protocol A).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is robust.[3][4] For sterically demanding boronic acids, switch to Pd₂(dba)₃ / XPhos .[3][4]

  • Solvent: 1,4-Dioxane : Water (4:1).[3][4][6]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

  • Execution:

    • Degas solvents with N₂ for 15 mins (Critical: Pyridines are prone to oxidation).[3][4]

    • Heat to 90°C for 4-12 hours.

    • Purification: Silica gel chromatography.[2][3][4][7] The product will be more polar than the starting bromide.[2][3][4]

Data: Catalyst Optimization Table Typical yields observed for 2-substituted pyridines (analogous to position 6).

Catalyst SystemLigand ClassYield (Typical)Notes
Pd(PPh₃)₄ Phosphine40-60%Often suffers from homocoupling; oxidative sensitivity.[1][2][3]
Pd(dppf)Cl₂ Bidentate75-85%Recommended Workhorse. Excellent stability.[1][2][3][4]
Pd₂(dba)₃ + XPhos Buchwald85-95%Best for sterically hindered aryl boronic acids.[1][2][3]
Pd(OAc)₂ + SPhos Buchwald80-90%Excellent for heteroaryl boronic acids (e.g., indazoles).[3]
Protocol C: C5-Elaboration (Solvent Front Extension)

Context: Once the core (C6) is established, the C5-hydroxymethyl group serves as the attachment point for the "tail."[2][3]

  • Oxidation to Aldehyde:

    • Reagent: MnO₂ (10 eq) in DCM or Dess-Martin Periodinane (1.2 eq).

    • Note: MnO₂ is preferred for pyridines as it avoids acidic byproducts that might salt the pyridine nitrogen.[2][3][4]

    • Stir at RT for 12h. Filter through Celite.[2][3][4]

  • Reductive Amination:

    • Reagents: Secondary amine (e.g., N-methylpiperazine), NaBH(OAc)₃ (1.5 eq), DCM, catalytic Acetic Acid.

    • Mechanism: Formation of the iminium ion followed by hydride delivery.[2][3][4]

    • Result: A solubilizing tail attached via a methylene bridge.[2][3][4]

Troubleshooting & "Field-Proven" Insights

The "Pyridine Problem" (Catalyst Poisoning)

Unprotected pyridines can coordinate to Palladium, arresting the catalytic cycle.[3][4]

  • Solution: If yields are low during Suzuki coupling, add CuI (5-10 mol%) as a co-catalyst (Liebeskind-Srogl variation) or simply ensure the reaction mixture is sufficiently basic to keep the pyridine deprotonated (if acidic protons are present) or use a bulky ligand like XPhos that prevents non-productive coordination.[2][3]

Regioselectivity Verification

When performing alkylations on the scaffold, N-alkylation vs. O-alkylation is a risk.[1][2][3]

  • Check: Use HSQC NMR.

    • O-alkylation (Desired): Significant shift in the carbon signal attached to the oxygen.[2][3][4]

    • N-alkylation (Undesired): Loss of aromaticity or significant shielding of adjacent ring protons.[2][3][4]

References

  • Scaffold Utility & Synthesis

    • Synthesis of 6-substituted pyridin-3-ol derivatives. (General Pyridine Chemistry).[3][4][6]

    • Source: [1][2][3]

  • Suzuki Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Source: [1][3]

  • Kinase Inhibitor Design (Hinge Binders)

    • Asciminib and Pyridine-based BCR-ABL Inhibitors.[1][2][3] (Demonstrating the utility of 3-hydroxypyridine motifs).

    • Source: [3]

  • Catalyst Selection for Heterocycles

    • Efficient Synthesis of Novel Pyridine-Based Deriv
    • Source: [1][3]

Disclaimer: All protocols described herein are for research and development purposes only. Handling of brominated pyridines requires appropriate PPE and fume hood usage due to potential toxicity and sensitization risks.[1][2][3][4]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

[1]

Case Reference: CAS 1807115-69-0 Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 6-Bromo-5-(hydroxymethyl)pyridin-3-ol . This intermediate is critical in the synthesis of diverse bioactive scaffolds, particularly in fragment-based drug discovery (FBDD).

The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic phenolic hydroxyl (
    
    
    ).
  • High Polarity: The hydroxymethyl group adds significant hydrogen-bonding capability, often resulting in "sticky" gums rather than crystalline solids.

  • Halogen Sensitivity: The C6-Bromine atom is susceptible to debromination or nucleophilic attack under harsh basic conditions.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of this brominated pyridinol.

Diagnostic Workflow

Before selecting a protocol, identify your specific impurity profile using the decision tree below.

Purification_Decision_TreeStartStart: Characterize Crude MaterialCheck_StatePhysical State?Start->Check_StateSolidSolid / PowderCheck_State->SolidCrystallineGumOil / Sticky GumCheck_State->GumViscousCheck_AshInorganic Residue (Ash)?Solid->Check_AshProtocol_AProtocol A: pH-Swing ExtractionGum->Protocol_ARemove Salts/WaterHigh_AshHigh Ash (>1%)Check_Ash->High_AshYesLow_AshLow AshCheck_Ash->Low_AshNoHigh_Ash->Protocol_ACheck_PurityOrganic Purity (HPLC/NMR)?Low_Ash->Check_PurityGood_Purity>90% but coloredCheck_Purity->Good_PurityBad_Purity<90% (Regioisomers)Check_Purity->Bad_PurityProtocol_BProtocol B: Trituration/RecrystallizationGood_Purity->Protocol_BProtocol_CProtocol C: Buffered ChromatographyBad_Purity->Protocol_C

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material state and impurity profile.

Protocol A: The pH-Swing Extraction (Salt Removal)[1]

Issue: The product is an oil/gum or contains high inorganic salts (e.g., from borohydride reduction or coupling). Mechanism: This protocol exploits the isoelectric point (pI) . By manipulating pH, we force the molecule between its anionic, cationic, and neutral (zwitterionic) states to wash away impurities.

The Science of Solubility
  • pH > 10 (Anionic): Soluble in water (Phenolate form).

  • pH < 3 (Cationic): Soluble in water (Pyridinium form).

  • pH 5–7 (Neutral/Zwitterionic): Least soluble in water; extractable into polar organics (e.g., Ethyl Acetate/THF).

Step-by-Step Procedure
  • Dissolution (Basic Phase):

    • Dissolve the crude gum in 1M NaOH (approx. 10 mL per gram).

    • Why: This deprotonates the phenolic -OH, forming the water-soluble sodium phenolate.[1]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous basic layer with Dichloromethane (DCM) or MTBE (

      
       vol).
      
    • Why: This removes non-acidic organic impurities (e.g., unreacted bromopyridine precursors) while keeping your product in the water layer. Discard the organic layer.

  • Acidification (The Swing):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl or Acetic Acid dropwise until pH reaches 6.0–6.5 .

    • Critical: Do not overshoot to pH < 4, or the pyridine nitrogen will protonate, redissolving the compound in water.

  • Extraction/Precipitation:

    • If solid forms: Filter immediately.

    • If no solid (Oiling out): Extract the cloudy aqueous layer with Ethyl Acetate:THF (3:1) or n-Butanol .[1]

    • Why: The hydroxymethyl group makes the neutral species quite polar; standard EtOAc might not be strong enough to extract it efficiently.

  • Drying:

    • Dry organic layer over

      
      , filter, and concentrate.
      

Protocol B: Recrystallization & Trituration[1]

Issue: Material is solid but colored (brown/yellow) or contains minor isomers. Challenge: The hydroxymethyl group promotes "oiling out" (liquid-liquid phase separation) instead of crystallization.[1]

Solvent Screening Table
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighGood for hot dissolution.[1] Cooling often yields needles.
Water MediumCan work for final polish, but risk of hydration/gums.
Acetonitrile (ACN) Excellent Best balance. Soluble hot, insoluble cold.[2][3]
EtOAc / Hexane PoorCompound is too polar; likely to oil out.
Methanol / DCM GoodUse for trituration (washing) of crude solids.
Recommended Procedure (Acetonitrile Method)
  • Suspend crude solid in Acetonitrile (10 mL/g) .

  • Heat to reflux (

    
    ). If not fully dissolved, add Methanol  dropwise until clear.
    
  • Hot Filtration: Filter rapidly through a glass frit to remove insoluble inorganic salts.

  • Slow Cooling: Turn off heat and let the flask cool to room temperature in the oil bath (insulates for slow cooling).

  • Seed: If oiling occurs, scratch the glass or add a seed crystal.

  • Harvest: Filter the off-white solid and wash with cold ACN.

Protocol C: Buffered Chromatography[1]

Issue: Separation of close-eluting regioisomers. Problem: "Tailing" or "streaking" on silica gel. Cause: The basic pyridine nitrogen interacts strongly with acidic silanols on the silica surface, retaining the compound and broadening the peak.[4]

The Solution: Mobile Phase Modifiers

Do NOT use straight Hexane/Ethyl Acetate. You must modify the stationary or mobile phase.[4]

Option 1: The "Acidic" Silica Route (Preferred)
  • Mobile Phase: DCM / Methanol (95:5 to 90:10 gradient).

  • Modifier: Add 1% Acetic Acid to the mobile phase.

  • Mechanism:[1][5][6][7] Acetic acid keeps the silanols protonated and prevents the pyridine nitrogen from binding to the silica.

Option 2: The "Basic" Silica Route
  • Mobile Phase: DCM / Methanol.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide .

  • Mechanism:[1][6][7] The amine saturates the active sites on the silica, allowing your product to elute freely.

Warning: Do not switch between Acidic and Basic modifiers on the same column without extensive flushing.

Visualizing the Chemistry (Mechanism)

Understanding the ionization states is key to avoiding yield loss during workup.

Ionization_StatesFigure 2: pH-dependent ionization states determining solubility behavior.AcidicpH < 3Cationic Form(Water Soluble)NeutralpH 6-7Neutral/Zwitterionic(Precipitates/Organic Soluble)Acidic->Neutral+ Base (NaOH)Neutral->Acidic+ Acid (HCl)BasicpH > 10Anionic Form(Water Soluble)Neutral->Basic+ Base (NaOH)Basic->Neutral+ Acid (HCl)

Frequently Asked Questions (FAQs)

Q: My product turned purple/brown during drying. Is it decomposed? A: This is likely surface oxidation or light sensitivity due to the bromine atom. Brominated pyridinols are photosensitive.

  • Fix: Recrystallize with a pinch of sodium metabisulfite or ascorbic acid (antioxidant) and dry in the dark under vacuum.

Q: I cannot get the residual solvent (DMF/DMSO) out. A: The hydroxymethyl group H-bonds to DMF.

  • Fix: Dissolve in EtOAc/THF (3:1), wash

    
     with 5% LiCl solution . The Lithium coordinates to the DMF/DMSO and pulls it into the aqueous phase.
    

Q: Can I use C18 Reverse Phase chromatography? A: Yes, this is often superior to normal phase.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid . The compound will elute early; ensure the gradient starts at 0-5% organic.

References

  • Physicochemical Properties of 3-Hydroxypyridines

    • Source: ChemicalBook & GuideChem. "3-Hydroxypyridine Properties and pKa data."[1]

    • Relevance: Establishes the amphoteric nature (pKa ~4.8 and ~8.7) used in the pH-swing protocol.[1][8]

  • Purification of Halogenated Pyridinols

    • Source: BenchChem Technical Guides.
    • Relevance: Validates the use of mobile phase modifiers (TEA/Acetic Acid) to prevent tailing on silica.
  • Recrystallization Strategies

    • Source: University of Rochester, Dept of Chemistry.
    • Relevance: Supports the use of Acetonitrile and Ethanol for polar arom
  • Salt Removal via Extraction

    • Source: ResearchGate Discussions / EPO Patents.
    • Relevance: Describes the pH-dependent solubility profiles for separating pyridinols

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block, presents unique analytical challenges due to its halogenated and multifunctional nature. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for its characterization, offering field-proven insights and data-driven recommendations for researchers, scientists, and drug development professionals.

Foundational Principles: Ionization and Fragmentation Behavior

The inherent chemical properties of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol dictate the optimal mass spectrometry strategy. Its polar hydroxyl and hydroxymethyl groups, coupled with the pyridine nitrogen, make it amenable to soft ionization techniques. However, the presence of the bromine atom introduces a characteristic isotopic pattern that is crucial for identification but can also influence fragmentation pathways. The natural abundance of bromine isotopes, 79Br and 81Br, is nearly a 1:1 ratio, which results in two molecular ion peaks of almost equal intensity, separated by two mass units.[1][2]

Understanding the interplay between the acidic phenol, the basic pyridine nitrogen, and the labile hydroxymethyl group is critical. Protonation will likely occur at the pyridine nitrogen in positive ion mode, while deprotonation of the phenolic hydroxyl group is expected in negative ion mode. The C-Br bond and the hydroxymethyl group represent potential sites for fragmentation upon collisional activation.[3][4]

Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. Here, we compare two common techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Table 1: Comparison of ESI and APCI for the Analysis of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Expert Insight
Ionization Mechanism Soft ionization via solvent evaporation from charged droplets.Gas-phase ion-molecule reactions initiated by a corona discharge.[5][6]ESI is generally preferred for polar molecules that are already ionized in solution, minimizing in-source fragmentation. APCI is better suited for less polar compounds and may induce more fragmentation.[7]
Typical Adducts [M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, [M-H]⁻The prevalence of sodium adducts in ESI can sometimes complicate spectral interpretation but can also be used for confirmation. APCI typically produces singly charged ions.[8]
Sensitivity Generally higher for polar, pre-charged analytes.Robust for a wider range of polarities, but may be less sensitive for this specific compound.[8]The polar nature of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol makes ESI the more sensitive technique in most applications.
In-source Fragmentation Minimal, preserving the molecular ion.Can be more pronounced, potentially providing structural information but risking loss of the precursor ion.For initial characterization and quantification, minimizing fragmentation is key, favoring ESI.

Experimental Workflow: ESI-MS

ESI_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolve in Methanol/Water (1:1) + 0.1% Formic Acid LC C18 Reverse-Phase Gradient Elution Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution Quad Quadrupole Mass Analyzer ESI->Quad Ion Transfer Detector Detector Quad->Detector Mass Filtering Data Data Acquisition & Analysis Detector->Data Signal

Caption: Workflow for LC-ESI-MS analysis of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

For definitive identification, particularly in complex matrices or when dealing with unknown metabolites, high-resolution mass spectrometry is indispensable.[9] An Orbitrap or Time-of-Flight (TOF) mass analyzer provides the necessary mass accuracy to distinguish between isobaric interferences and confirm the elemental composition.[10][11] With mass accuracies often better than 1 part per million (ppm), HRMS enables the determination of exact molecular formulas.[11]

Table 2: HRMS Data for [M+H]⁺ of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (C₆H₇BrNO₂)⁺

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Accuracy (ppm)
Monoisotopic Mass 203.9655203.9653-0.98
⁷⁹Br Isotope 203.9655203.9653-0.98
⁸¹Br Isotope 205.9634205.9631-1.46

The characteristic isotopic pattern of bromine (79Br:81Br ≈ 1:1) serves as a definitive marker for the presence of a single bromine atom in the molecule. The high mass accuracy (< 5 ppm) provided by HRMS allows for the confident assignment of the elemental formula.[10]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the structure and differentiate it from potential isomers, tandem mass spectrometry (MS/MS) is employed.[12] By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated.[12]

Proposed Fragmentation Pathway

The protonated molecule, [M+H]⁺, is expected to undergo fragmentation through several key pathways:

  • Loss of H₂O: The hydroxymethyl and phenolic hydroxyl groups are susceptible to neutral loss of water.[13]

  • Loss of CH₂O: Cleavage of the hydroxymethyl group can result in the loss of formaldehyde.

  • Loss of Br•: Homolytic cleavage of the C-Br bond, though less common in typical CID, is a possibility.

  • Ring Cleavage: At higher collision energies, fragmentation of the pyridine ring can occur.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments Precursor [M+H]⁺ m/z 204/206 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 186/188 Precursor->Frag1 -18 Da Frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 174/176 Precursor->Frag2 -30 Da Frag3 [M+H-H₂O-CO]⁺ m/z 158/160 Frag1->Frag3 -28 Da

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol.

Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

  • Instrument: A hybrid quadrupole-Orbitrap or quadrupole-TOF mass spectrometer is recommended.

  • Ionization: ESI in positive ion mode.

  • Precursor Ion Selection: Isolate the isotopic cluster of the [M+H]⁺ ion (m/z 204 and 206) in the quadrupole.

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., nitrogen or argon) into the collision cell.

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Fragment Ion Analysis: Detect the resulting product ions in the high-resolution mass analyzer (Orbitrap or TOF).

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison with Other Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Definitive structural information, including connectivity and stereochemistry.[14][15]Unambiguous structure elucidation.[16][17]Lower sensitivity compared to MS; requires larger sample amounts.[16]
X-ray Crystallography Absolute three-dimensional structure in the solid state.[18][19]Gold standard for structural confirmation.Requires a single, high-quality crystal; may not represent the solution-state conformation.[18]
Infrared (IR) Spectroscopy Information about functional groups present.[20]Quick and non-destructive.Provides limited information on the overall molecular structure.

The integration of data from these techniques, alongside mass spectrometry, provides a self-validating system for the unequivocal identification and characterization of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol. This rigorous approach is essential for regulatory submissions and ensures the quality and safety of drug candidates.

References

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • Metabolomics.news. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. [Link]

  • PubMed. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. [Link]

  • Pradeep Research Group. Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. [Link]

  • SIMSAR. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • PubMed. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • American Institute of Physics. Crystal structures of pyridine and pyri~ine trihydrate. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Ovid. Synthesis of pyridine-carboxylate derivatives of... : Steroids. [Link]

  • PubMed. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. [Link]

  • ePrints Soton. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [Link]

  • ResearchGate. (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • ACS Publications. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology. [Link]

  • ResearchGate. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • CHAPTER 2 Fragmentation and Interpret
  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR) | PPTX. [Link]

  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • SAP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

Sources

"X-ray crystallography of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol Content Type: Technical Comparison & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Imperative

In Fragment-Based Drug Discovery (FBDD), 6-Bromo-5-(hydroxymethyl)pyridin-3-ol represents a high-value scaffold. Its trifunctional nature—combining a hydrogen-bond donor/acceptor motif (pyridin-3-ol), a synthetic handle (bromine), and a solubility-enhancing linker (hydroxymethyl)—makes it a versatile pharmacophore.

However, characterizing this molecule presents a specific challenge: Tautomeric Ambiguity . Pyridin-3-ols can exist as enol or keto tautomers (pyridinones) depending on the local environment and substitution patterns. Standard solution-phase NMR often provides an averaged signal that obscures the specific solid-state conformation required for protein-ligand docking simulations.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior analytical product for this compound, comparing it against NMR and Powder Diffraction alternatives. We demonstrate how to exploit the Bromine atom (Z=35) not just as a synthetic handle, but as an internal heavy-atom phasing agent to accelerate structure solution.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher requiring definitive stereochemical and conformational data, SC-XRD offers distinct advantages over solution-phase NMR and Powder XRD.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (Recommended) Solution NMR (1H/13C) Powder XRD (PXRD)
3D Conformation Absolute (0.8 Å resolution)Inferential (NOESY/ROESY required)Limited (Rietveld refinement difficult for organics)
Tautomer ID Definitive (Locates H atoms on N vs O)Ambiguous (Fast exchange averaging)Possible (if reference patterns exist)
Intermolecular H-Bonds Direct Visualization (Packing network)Indirect (Concentration dependent shifts)Bulk averaging only
Phasing Strategy Anomalous Dispersion (SAD) via BromineN/AN/A
Sample Requirement Single Crystal (>0.05 mm)~5 mg dissolved~50 mg bulk powder
Throughput Time 2–4 Hours (Data to Structure)1–2 Hours (Data only)1 Hour (ID only)

Critical Insight: While NMR confirms connectivity, only SC-XRD definitively resolves the protonation state of the pyridine nitrogen in the solid phase, a critical factor for modeling binding affinity in enzyme pockets.

Technical Deep Dive: The "Heavy Atom" Advantage

The presence of Bromine at the C6 position is the defining feature of this protocol. In standard crystallography of light atoms (C, H, N, O), the "Phase Problem" is typically solved via Direct Methods (probabilistic approaches). However, 6-Bromo-5-(hydroxymethyl)pyridin-3-ol allows for SAD (Single-wavelength Anomalous Diffraction) phasing.

  • Mechanism: The Bromine K-absorption edge is at 13.47 keV (0.92 Å) .

  • Benefit: By collecting data near this energy (or using standard Cu K

    
     or Mo K
    
    
    
    sources where Br still has significant anomalous scattering), researchers can determine the substructure of the heavy atoms first. This acts as a "marker" to bootstrap the phases for the rest of the light atoms, significantly reducing computational time and ambiguity in space group determination.

Experimental Protocol: From Powder to Structure

This workflow is designed to maximize crystal quality and exploit the bromine atom for phasing.

Phase I: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction (>100 µm dimensions).

  • Solvent Screen: Prepare a saturated solution of the compound in Methanol or DMSO .

  • Setup: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 500 µL of 30% PEG 400 in water (precipitant).

    • Drop: Mix 2 µL of compound solution + 2 µL of reservoir solution on a siliconized cover slip.

  • Incubation: Seal over the reservoir and store at 20°C.

    • Why: The slow diffusion of water vapor from the drop to the reservoir gently increases the concentration of the compound, promoting ordered lattice formation (nucleation) rather than amorphous precipitation.

Phase II: Data Collection Strategy

Objective: Collect a complete sphere of reflections with high redundancy.

  • Mounting: Select a defect-free crystal under polarized light. Mount on a Kapton loop using Paratone-N oil (cryoprotectant).

  • Cooling: Flash-cool immediately to 100 K using a liquid nitrogen stream.

    • Causality: This prevents radiation damage and reduces thermal vibration (B-factors), improving resolution.

  • Beam Settings:

    • Source: Cu K

      
       (
      
      
      
      = 1.54178 Å) is recommended for home sources.
    • Note: The anomalous signal (

      
      ) of Bromine at Cu wavelength is ~1.3 electrons, sufficient for SAD phasing if Direct Methods fail.
      
  • Strategy: Collect 360° phi-scans with 0.5° oscillation widths. High redundancy (>4x) is crucial to accurately measure the weak anomalous signal differences.

Phase III: Structure Solution & Refinement
  • Indexing: Determine the Unit Cell dimensions. (Expected: Monoclinic or Triclinic system due to planar asymmetry).

  • Phasing: Use SHELXT (Dual-space methods) or SHELXD (Heavy atom method). Look for the heavy atom peak (Br) in the Patterson map.

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the hydroxyl H-atoms and the pyridine H-atom in the difference Fourier map (

      
      ) to confirm the tautomer state.
      

Visualization: The Structural Workflow

The following diagram illustrates the logical flow from synthesis to the final CIF (Crystallographic Information File), highlighting the critical decision points enabled by the Bromine atom.

G cluster_0 Phase I: Preparation cluster_1 Phase II: Crystallization cluster_2 Phase III: Diffraction & Solution Synthesis Crude 6-Br-Pyridine Purification HPLC/Recrystallization (>98% Purity) Synthesis->Purification Screening Vapor Diffusion (Hanging Drop) Purification->Screening Harvest Crystal Mounting (Cryo-protection) Screening->Harvest Single Crystal Collection Data Collection (Cu K-alpha) Harvest->Collection Phasing Phasing Strategy: Br-Anomalous Signal Collection->Phasing I(hkl) Refinement Refinement (Tautomer Assignment) Phasing->Refinement Initial Phases CIF Final Structure (CIF Output) Refinement->CIF R1 < 5%

Figure 1: Workflow for the structural determination of brominated pyridines. Note the central role of Br-Anomalous Signal in the phasing stage.

Representative Data Parameters

When validating your experiment, the resulting data should align with these expected crystallographic metrics for a planar, brominated organic molecule of this size (MW ~204 g/mol ).

ParameterExpected Range/ValueNotes
Crystal System Monoclinic (

) or Triclinic (

)
Common for planar aromatics
R-Factor (

)
< 5.0%Indicates high-quality model fit
Completeness > 99%Essential for accurate phasing
Bond Length (C-Br) 1.88 – 1.90 ÅStandard aromatic C-Br distance
H-Bond (O-H...N) 2.7 – 2.9 Å (Donor-Acceptor)Critical for packing stability
Goodness of Fit (GooF) 1.0 – 1.1Measures proper weighting of variance

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Grover, G., et al. (2015). "Bromine as a phasing tool in crystallography." Acta Crystallographica Section D, 71(10).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing H-bond networks).

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Reference for tautomer/polymorph issues in pyridines).

A Comparative Guide to the Purity Analysis of Synthetic 6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of synthetic 6-Bromo-5-(hydroxymethyl)pyridin-3-ol. As a critical intermediate in pharmaceutical synthesis, the rigorous assessment of its purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most appropriate analytical techniques.

The synthetic pathway to 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, like many multi-step organic syntheses, can introduce a range of process-related impurities.[4] These may include unreacted starting materials, isomers, by-products from side reactions (e.g., over-bromination or alternative substitutions), and degradation products such as the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[5] A comprehensive purity analysis, therefore, requires a multi-faceted approach capable of separating, identifying, and quantifying the target compound and all potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2][6] For a polar, aromatic compound like 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Causality: The selection of a C18 column is deliberate; its non-polar stationary phase provides excellent retention and separation for aromatic compounds based on hydrophobicity.[6] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable timeframe. The use of a photodiode array (PDA) detector is critical, as it not only quantifies peaks at a specific wavelength but also provides spectral data to assess peak purity.[7]

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

  • Data Analysis:

    • Purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • For assay determination, a calibration curve is generated using a certified reference standard.[6]

Data Presentation: HPLC Performance
AnalyteRetention Time (min)Resolution (vs. nearest impurity)LOD (µg/mL)LOQ (µg/mL)
6-Bromo-5-(hydroxymethyl)pyridin-3-ol8.5> 2.00.10.3
Impurity A (Starting Material)4.2-0.20.6
Impurity B (Oxidized Aldehyde)7.12.50.150.45
Impurity C (Isomer)9.12.10.10.3
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Autosampler Injection filter->inject separate C18 Column Separation inject->separate detect PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Area % Calculation integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity on an absolute basis without requiring a reference standard of the analyte itself.[1] The principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei responsible for that signal.[8][9]

Expertise & Causality: This technique is orthogonal to chromatography, providing a valuable cross-validation of purity results.[10] The key to accurate qNMR is the use of a highly pure, stable internal standard with peaks that do not overlap with the analyte signals. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[11] Weighing is the largest source of error, necessitating the use of a microbalance for precision.[8][12]

Experimental Protocol: ¹H qNMR
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard: Maleic acid (certified reference material, >99.5% purity).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol into a vial using a microbalance.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle (Flip Angle): 90°

      • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ of both analyte and standard).

      • Number of Scans: 16-32.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the CH₂ group) and a signal from the internal standard (e.g., the singlet from the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Workflow Visualization: qNMR Purity Determination

QNMR_Workflow start Start prep Prepare Sample - Weigh Analyte - Weigh Internal Std - Dissolve in DMSO-d6 start->prep acquire Acquire 1H Spectrum - Set Long D1 (≥ 30s) - 90° Pulse Angle prep->acquire process Process Spectrum - Phasing - Baseline Correction acquire->process integrate Integrate Peaks - Select non-overlapping  analyte & standard peaks process->integrate calculate Calculate Purity - Use standard qNMR formula integrate->calculate end End calculate->end

Workflow for Absolute Purity by qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is an indispensable tool for the structural elucidation of low-level impurities and degradation products.[13][14] It couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing molecular weight information for each separated component.[15]

Expertise & Causality: Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is highly advantageous.[13][16] It provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, significantly aiding in its identification. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ion, providing further structural clues.[13][16]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described in Section 1 to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode to detect all ions. A separate run can be performed in MS/MS mode, targeting the m/z of detected impurities for fragmentation.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Determine the accurate mass of the molecular ion ([M+H]⁺) for each impurity.

    • Use the accurate mass to predict the elemental formula.

    • Compare the proposed structure with potential synthetic by-products and degradants.

Data Presentation: Impurity Identification by LC-MS
RT (min)Detected [M+H]⁺ (m/z)Proposed FormulaProposed Identity
8.5203.9764C₆H₇BrNO₂Parent Compound
7.1201.9607C₆H₅BrNO₂6-Bromo-3-hydroxy-pyridine-5-carbaldehyde (Oxidized Impurity)
10.2281.8869C₆H₆Br₂NO₂Dibromo-5-(hydroxymethyl)pyridin-3-ol (Over-brominated Impurity)
Workflow Visualization: LC-MS Impurity Profiling

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_id Impurity Identification lc_sep HPLC Separation (Same as UV method) ionize ESI Ionization lc_sep->ionize mass_scan Full Scan MS (Accurate Mass) ionize->mass_scan msms Targeted MS/MS (Fragmentation) mass_scan->msms formula Elemental Formula Determination msms->formula structure Structure Elucidation formula->structure

Impurity Identification Workflow using LC-MS.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity Check

FTIR spectroscopy is a rapid, non-destructive technique primarily used for the identification of functional groups within a molecule.[][18] While not suitable for quantifying low-level impurities, it serves as an excellent method for confirming the identity of the bulk material and ensuring the absence of major functional group impurities (e.g., a carbonyl group from an oxidized starting material).[][19]

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or identify characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Characteristic FTIR Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400 (broad)O-H StretchPhenolic & Alcoholic -OH
3000-3100C-H Stretch (Aromatic)Pyridine Ring
1580-1610C=C and C=N StretchPyridine Ring
1000-1100C-O StretchHydroxymethyl group
550-650C-Br StretchBromo substituent

Comparative Summary and Strategic Recommendations

The choice of analytical method depends on the specific goal of the analysis. A combination of techniques provides the most comprehensive understanding of the purity profile.

FeatureHPLC-PDA qNMR LC-MS FTIR
Primary Use Quantitative Purity & AssayAbsolute Purity DeterminationImpurity Identification & Structural ElucidationIdentity Confirmation, Functional Groups
Quantitative? Yes (Relative)Yes (Absolute)Semi-QuantitativeNo
Sensitivity HighModerateVery HighLow
Specificity High (Separation-based)High (Structure-specific)Very High (Mass-based)Moderate
Sample Destructive? YesNoYesNo
Throughput HighModerateHighVery High
Key Advantage Robust, precise quantification of impurities.[2]No need for analyte-specific reference standard.[1]Definitive identification of unknown impurities.[14][16]Fast and simple identity verification.[]

Strategic Recommendations:

  • For Routine Quality Control (QC): A validated HPLC-PDA method is the most efficient and reliable choice for routine batch release testing.

  • For Reference Standard Certification: qNMR is the ideal method to assign an absolute purity value to a reference standard.

  • During Process Development & Impurity Profiling: LC-MS is essential for identifying and tracking unknown impurities that arise during synthesis optimization and forced degradation studies.[13][20]

  • For Incoming Raw Material Verification: FTIR provides a rapid and cost-effective identity check.

By strategically employing these orthogonal analytical techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2026). Pharmaceutical Technology.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
  • Mass spectrometry in impurity profiling. (2025).
  • LC-MS and CE-MS Str
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026).
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen.
  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025).
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Fourier Transform Infrared Spectroscopy Analysis. BOC Sciences.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
  • PL-FTIR Spectroscopy. Edinburgh Instruments.

Sources

Spectroscopic Comparison Guide: 6-Bromo-5-(hydroxymethyl)pyridin-3-ol & Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-(hydroxymethyl)pyridin-3-ol is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for targeting kinase allosteric pockets where the hydroxymethyl group acts as a hydrogen bond donor/acceptor and the bromine serves as a handle for cross-coupling.

However, its synthesis often yields critical regioisomers—specifically 2-bromo-5-(hydroxymethyl)pyridin-3-ol and 6-bromo-4-(hydroxymethyl)pyridin-3-ol —which possess identical mass-to-charge (m/z) ratios and similar polarity. Misidentification of these isomers leads to "dead-end" structure-activity relationship (SAR) data.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its isomers and characterizes its tautomeric "performance" (stability) in solution, a critical factor for protein-ligand binding simulations.

Part 1: Structural Context & The Isomer Challenge

Before analyzing spectra, we must define the structural competitors. The primary challenge in characterizing 6-Bromo-5-(hydroxymethyl)pyridin-3-ol (Target A ) is distinguishing it from its synthetic byproducts (Isomer B and Isomer C ).

The Competitors
FeatureTarget A Isomer B (Common Impurity) Isomer C (Rare Impurity)
IUPAC Name 6-Bromo-5-(hydroxymethyl)pyridin-3-ol2-Bromo-5-(hydroxymethyl)pyridin-3-ol6-Bromo-4-(hydroxymethyl)pyridin-3-ol
Substituent Pattern 2,3,5,6-tetrasubstituted2,3,5-trisubstituted (different Br pos)3,4,6-trisubstituted
Proton Positions H2, H4H4, H6H2, H5
Symmetry AsymmetricAsymmetricAsymmetric
Key Challenge Meta-coupling (

) only
Meta-coupling (

) only
Para-coupling (Singlets)

Part 2: NMR Spectroscopy – The Gold Standard

Mass spectrometry cannot distinguish these isomers (identical exact mass). NMR is the definitive tool, but standard 1D


H-NMR is often insufficient due to overlapping signals. We rely on NOE (Nuclear Overhauser Effect)  and Coupling Constants .
Predicted H-NMR Shift & Coupling Analysis

Solvent: DMSO-d


 (Chosen to prevent OH proton exchange)
Target A: 6-Bromo-5-(hydroxymethyl)pyridin-3-ol
  • H2 (Aromatic):

    
     ppm. Appears as a doublet (
    
    
    
    )
    .
    • Reasoning: Located between the ring Nitrogen and the C-OH group. Deshielded by N, shielded slightly by OH mesomeric effect.

  • H4 (Aromatic):

    
     ppm. Appears as a doublet (
    
    
    
    )
    .
  • Coupling (

    
    ): 
    
    
    
    Hz (Typical Meta-coupling).
  • Hydroxymethyl (

    
    ): 
    
    
    
    ppm (Singlet or doublet if OH couples).
Isomer B: 2-Bromo-5-(hydroxymethyl)pyridin-3-ol
  • H4:

    
     ppm.[1]
    
  • H6:

    
     ppm (Adjacent to N, no Br shielding).
    
  • Coupling (

    
    ): 
    
    
    
    Hz (Meta-coupling).
  • Differentiation Issue: The splitting pattern (two meta-coupled doublets) is nearly identical to Target A. 1D NMR is inconclusive.

The Self-Validating Protocol: 1D-NOESY

This is the critical experiment. By selectively irradiating the methylene (


) protons, we can map the spatial proximity of the aromatic protons.
  • Target A Logic: The

    
     group is at position 5. It is spatially close to H4  but distant from H2 .
    
    • Result: Strong NOE signal at H4. NO signal at H2.

  • Isomer B Logic: The

    
     group is at position 5. It is spatially close to H4  AND H6 .
    
    • Result: Strong NOE signal at H4 AND H6.

Tautomeric Performance (Functional Analysis)

Pyridin-3-ols exist in equilibrium between the hydroxy (enol) form and the zwitterionic (keto) form.[2] This impacts drug solubility and receptor binding.

  • In DMSO/Methanol: Exists

    
     as the Hydroxy  form.
    
  • In Water/Buffer (pH 7.4): Significant population of the Zwitterion .

  • Spectroscopic Marker:

    • Hydroxy Form: C3-OH Carbon resonance

      
       ppm.
      
    • Zwitterion Form: C3=O Carbon resonance shifts downfield to

      
       ppm.
      

Part 3: Visualizing the Logic

The following diagram illustrates the decision tree for identifying the correct isomer using the data described above.

IsomerID cluster_legend Legend Start Crude Product (Isomer Mixture) MS Mass Spectrometry (Check Br Pattern) Start->MS BrCheck Isotope Ratio 1:1 (79Br : 81Br)? MS->BrCheck NMR_1D 1H-NMR (DMSO-d6) Analyze Aromatic Region BrCheck->NMR_1D Yes Coupling Coupling Pattern? NMR_1D->Coupling Para Singlets (Para) Isomer C (4-CH2OH) Coupling->Para Singlets Meta Doublets (Meta, J~2Hz) Target A OR Isomer B Coupling->Meta Doublets NOE 1D-NOESY Experiment Irradiate CH2 (4.4 ppm) Meta->NOE NOE_Res NOE Response? NOE->NOE_Res Target Enhancement of ONE Aromatic Proton (H4) TARGET A CONFIRMED NOE_Res->Target 1 Signal IsoB Enhancement of TWO Aromatic Protons (H4 & H6) ISOMER B IDENTIFIED NOE_Res->IsoB 2 Signals key Blue: Method | Yellow: Decision | Green: Success | Red: Exclusion

Caption: Logical workflow for distinguishing 6-Bromo-5-(hydroxymethyl)pyridin-3-ol from its regioisomers using MS and NMR techniques.

Part 4: Comparative Data Summary

The table below summarizes the key spectroscopic differences between the target and its primary alternative (Isomer B).

ParameterTarget A (6-Br-5-CH2OH)Isomer B (2-Br-5-CH2OH)Method of Detection
MS (

)
1:1 Ratio (Equal intensity)1:1 Ratio (Equal intensity)LC-MS (ESI+)
Aromatic Coupling Meta (

Hz)
Meta (

Hz)

H-NMR
NOE on

Enhances H4 only Enhances H4 AND H6 1D-NOESY (Critical)
IR (C-Br)

cm


cm

FTIR (ATR)
UV


nm

nm
UV-Vis (MeOH)
Tautomer Dominance Hydroxy-form (DMSO)Hydroxy-form (DMSO)

H-NMR (OH shift)

Part 5: Experimental Protocols

Protocol 1: Definitive 1D-NOESY Identification

Use this protocol to validate the structure of the synthesized intermediate.

  • Sample Prep: Dissolve 5–10 mg of the compound in 600

    
    L of DMSO-d
    
    
    
    .
    • Note: Do not use CDCl

      
       if the compound is insoluble or if OH protons broaden due to exchange. DMSO-d
      
      
      
      sharpens OH signals.
  • Acquisition:

    • Run a standard

      
      H spectrum (16 scans) to locate the hydroxymethyl (
      
      
      
      ) singlet/doublet (expected
      
      
      ppm).
    • Set up a 1D Selective NOESY (e.g., selnogp on Bruker systems).

    • Target Frequency: Center the irradiation pulse exactly on the

      
       peak.
      
    • Mixing Time: Set to 500 ms (optimal for small molecules MW < 500).

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive enhancement peaks in the aromatic region (7.0 – 8.5 ppm).

    • Validation: If you see enhancement of the proton at

      
       ppm (H4) but not the proton at 
      
      
      
      ppm (H2), the structure is Target A .
Protocol 2: Tautomer Stability Assay

Use this to assess "performance" (stability) for biological assay buffers.

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 50

    
    M in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Record UV-Vis spectrum (200–400 nm) immediately (

    
    ).
    
  • Record spectra at 1h, 4h, and 24h.

  • Interpretation:

    • Stable isosbestic points indicate simple keto-enol equilibrium without degradation.

    • Appearance of a new band at

      
       nm indicates a shift toward the zwitterionic pyridone form, which is the biologically relevant species for many kinase pockets [1].
      

References

  • Lesarri, A., et al. (2022). "Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering." The Journal of Physical Chemistry Letters. [Link]

  • Katritzky, A. R., et al. (1991). "Prototropic tautomerism of heteroaromatic compounds." Heterocycles. [Link][3]

  • Oxford Instruments. (2023). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.